molecular formula C11H18Cl2N4 B8057220 3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride

3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride

Cat. No.: B8057220
M. Wt: 277.19 g/mol
InChI Key: IXOATZXRTUZQFO-UHFFFAOYSA-N
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Description

This compound is a dihydrochloride salt featuring a [1,2,4]triazolo[4,3-a]pyridine core substituted with a 3-methylbutylamine group. Key properties include:

  • Molecular Formula: C₁₁H₁₇Cl₂N₄ (dihydrochloride form)
  • Molar Mass: 240.74 g/mol
  • Purity: ≥95%
  • Storage: Intended for laboratory use under controlled conditions .

The dihydrochloride form enhances water solubility compared to its free base, making it advantageous for pharmaceutical formulations .

Properties

IUPAC Name

3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4.2ClH/c1-8(2)7-9(12)11-14-13-10-5-3-4-6-15(10)11;;/h3-6,8-9H,7,12H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOATZXRTUZQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=NN=C2N1C=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride typically involves the formation of the triazolopyridine core followed by the introduction of the butan-1-amine moiety. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in high yields . The reaction conditions usually involve heating the reactants in a solvent such as toluene at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

Overview

3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride is a compound belonging to the class of triazolopyridine derivatives. It has garnered attention in scientific research for its diverse biological activities and potential therapeutic applications. This article delves into its applications across various fields including chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a building block in the synthesis of more complex chemical entities. Its structural features allow for modifications that can lead to the development of novel compounds with enhanced properties.

Biology

This compound has been studied for its potential biological activities , particularly:

  • Antimicrobial Properties : Research indicates that triazolopyridine derivatives exhibit significant activity against various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific biochemical pathways.

Medicine

The therapeutic potential of this compound is under investigation for treating:

  • Neurological Disorders : Its ability to cross the blood-brain barrier makes it a candidate for conditions such as anxiety and depression.
  • Chronic Inflammatory Diseases : The compound's anti-inflammatory properties are being explored for therapeutic applications.

Industry

In industrial applications, this compound is utilized in the development of:

  • New Materials : Its unique chemical structure allows for innovations in material science.
  • Chemical Processes : The compound can be used as a reagent in various chemical syntheses due to its reactivity.

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazolopyridines exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings suggested that modifications to the triazole ring could enhance efficacy .

Case Study 2: Anticancer Properties

Research conducted by Smith et al. (2023) indicated that this compound could inhibit cell proliferation in various cancer cell lines. The study showed that it induced apoptosis via mitochondrial pathways, making it a promising candidate for further development .

Case Study 3: Neurological Applications

In a neuropharmacological study, the compound was found to exhibit anxiolytic effects in rodent models. It was suggested that its mechanism involves modulation of serotonin receptors .

Mechanism of Action

The mechanism of action of 3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazolopyridine core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Variations

All compared compounds share the [1,2,4]triazolo[4,3-a]pyridine heterocycle but differ in side-chain length, substituents, and salt forms. These modifications influence physicochemical properties and biological activity.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Evidence Source
3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride C₁₁H₁₇Cl₂N₄ 240.74 3-methylbutyl side chain; dihydrochloride salt
2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride C₈H₁₂Cl₂N₄ 227.12 Ethyl side chain; dihydrochloride salt
5-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pentan-1-amine dihydrochloride C₁₁H₁₈Cl₂N₄ 269.20 Pentyl side chain; dihydrochloride salt
1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine (free base) C₁₀H₁₄N₄ 204.27 Butyl side chain; no salt
(S)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine dihydrochloride C₈H₁₂Cl₂N₄ 227.12 Ethyl side chain; stereospecific (S-configuration)

Impact of Side-Chain Length

  • Longer Chains (e.g., pentyl) : Increased lipophilicity in 5-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pentan-1-amine dihydrochloride may enhance tissue penetration but could compromise solubility .

Salt Form and Solubility

  • Dihydrochloride Salts : Enhance solubility and stability in aqueous media compared to free bases. For example, the target compound’s solubility is significantly higher than its free base counterpart (C₁₁H₁₆N₄, 204.27 g/mol) .
  • Monohydrochloride Variants: references a hydrochloride form (CAS 1016815-84-1), suggesting that salt stoichiometry affects acidity and dissolution profiles .

Stereochemical Considerations

The (S)-configured ethylamine derivative () highlights the role of chirality in biological activity. Stereospecificity can drastically alter pharmacokinetics and target affinity .

Research and Application Insights

  • Pharmaceutical Relevance : The [1,2,4]triazolo[4,3-a]pyridine scaffold is common in kinase inhibitors and CNS-targeting drugs. Side-chain modifications are leveraged to tune potency and selectivity .
  • Impurity Profiling : Compounds like those in (piperazine-substituted variants) are studied as impurities in drug manufacturing, emphasizing the need for rigorous analytical controls .

Biological Activity

3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride, also known as (1S)-3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C11_{11}H18_{18}Cl2_{2}N4_{4}
  • Molecular Weight : 277.19 g/mol
  • CAS Number : 1955474-11-9
  • Physical Form : Powder
  • Purity : ≥95% .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Triazole Ring : Utilizing appropriate reagents such as potassium permanganate for oxidation.
  • Substitution Reactions : Employing various amines to introduce the butanamine moiety.
  • Salt Formation : Converting the base form into its dihydrochloride salt to enhance solubility .

Enzyme Interactions

Research indicates that this compound interacts with multiple biological targets:

  • Kinase Inhibition : It has been shown to inhibit specific kinases involved in critical signaling pathways such as MAPK/ERK, which are essential for regulating cell growth and differentiation. This inhibition can lead to alterations in gene expression and cellular metabolism .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity:

  • Bacterial Activity : It has shown moderate efficacy against various bacterial strains including E. coli and Pseudomonas aeruginosa .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases .

Comparative Biological Activity

To better understand the biological activity of this compound relative to similar compounds, the following table summarizes their activities:

Compound NameStructural FeaturesBiological Activity
[1,2,4]Triazolo[4,3-a]Pyrazine DerivativesSimilar triazole coreAntimicrobial properties
[1,2,4]Triazolo[4,3-a]Quinoxaline DerivativesContains quinoxaline structureAntiviral and antibacterial effects
[1,2,4]Triazolo[4,3-a]Pyrimidine DerivativesPyrimidine ring additionAnticancer activity

This comparison highlights that while many derivatives share structural similarities with this compound, its unique interactions with biological targets may provide distinct therapeutic advantages.

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Antimicrobial Efficacy Study : A study compared the antimicrobial properties of various triazole derivatives against standard antibiotics. The results indicated that 3-Methyl derivatives exhibited comparable or superior activity against certain pathogens .
  • Inflammation Model : In vivo studies using models of inflammation demonstrated a significant reduction in inflammatory markers when treated with this compound compared to controls .

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